9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
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Overview
Description
The compound “9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . Pyrimidinediones are a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups .
Synthesis Analysis
The synthesis of pyrano[2,3-d]pyrimidine-2,4-dione derivatives involves the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine in 1,4-dioxane .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups and a 3-methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with 2,4 dinitrophenyl hydrazine .Scientific Research Applications
Molecular Structure and Synthesis
Studies have explored the crystal structures of related compounds, revealing insights into their molecular conformations, hydrogen bonding, and potential for forming polymers within crystals. For example, research on tricyclic systems has shown diverse molecular structures and crystal packing patterns influenced by hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's chemical behavior and reactivity (Xiang-Shan Wang et al., 2011).
Pharmacological Evaluation
Compounds with similar structures have been evaluated for their pharmacological activities, such as their potential as anticancer agents, receptor ligands, and anti-inflammatory agents. For instance, derivatives have been synthesized and assessed for their anti-proliferative properties against cancer cell lines, revealing promising candidates for further drug development (Naveen Mulakayala et al., 2012). Additionally, studies on arylpiperazine derivatives of pyrimido[2,1-f]purine-2,4-dione have shown significant affinity for serotonin receptors, indicating potential applications in treating neurological disorders (Sławomir Jurczyk et al., 2004).
Anti-inflammatory and Analgesic Properties
Research into substituted analogues of pyrimidopurinediones has demonstrated anti-inflammatory activity comparable to known NSAIDs, without the associated gastric or ocular side effects, highlighting their potential as safer anti-inflammatory drugs (J. Kaminski et al., 1989).
Mechanism of Action
Target of Action
Similar compounds have been found to target poly (adp-ribose) polymerases-1 (parp-1) which are involved in dna repair damage .
Mode of Action
Similar compounds have been found to inhibit parp-1, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been found to affect the dna repair process by inhibiting parp-1 .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been found to result in genomic dysfunction and cell death by inhibiting parp-1 .
Future Directions
Biochemical Analysis
Biochemical Properties
9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has been found to interact with several enzymes and proteins . It has been shown to have promising neuroprotective and anti-inflammatory properties . The compound interacts with enzymes such as PARP-1, a DNA-binding protein involved in DNA repair damage .
Cellular Effects
The compound has been observed to have significant effects on various types of cells. It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with active residues of ATF4 and NF-kB proteins . It exerts its effects at the molecular level through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Temporal Effects in Laboratory Settings
It has been observed to have long-term effects on cellular function, particularly in the context of neuroprotection and anti-inflammation .
Properties
IUPAC Name |
9-(3-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-19-14-13(15(23)20(2)17(19)24)22-9-5-8-21(16(22)18-14)11-6-4-7-12(10-11)25-3/h4,6-7,10H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RALDSBFAMMCIHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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